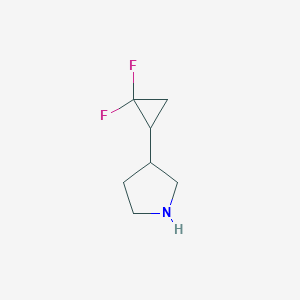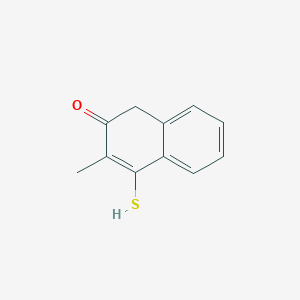
3-Hydroxy-2-methylnaphthalene-1(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylnaphthalene-1(4H)-thione is an organic compound belonging to the naphthalene family It is characterized by the presence of a hydroxyl group at the third position, a methyl group at the second position, and a thione group at the first position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylnaphthalene-1(4H)-thione typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This intermediate undergoes a Grignard reaction with magnesium to produce (3-benzyloxy-2-methylphenyl)magnesium chloride, which is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. The final step involves hydrogenation in the presence of a catalyst to obtain 3-hydroxy-2-methylbenzoic acid, which can be further modified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methylnaphthalene-1(4H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-methylnaphthalene-1(4H)-thione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylnaphthalene-1(4H)-thione involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl and methyl groups but different structural framework.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another compound with a hydroxyl and methyl group but in a cyclopentene ring.
Uniqueness
3-Hydroxy-2-methylnaphthalene-1(4H)-thione is unique due to its specific arrangement of functional groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H10OS |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
3-methyl-4-sulfanyl-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H10OS/c1-7-10(12)6-8-4-2-3-5-9(8)11(7)13/h2-5,13H,6H2,1H3 |
Clé InChI |
JYVCIHCFGLWTAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2CC1=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12991509.png)
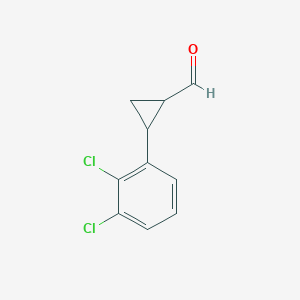

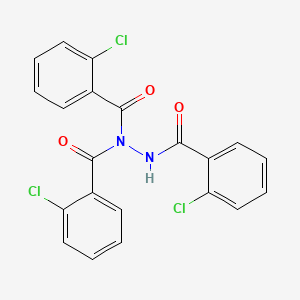
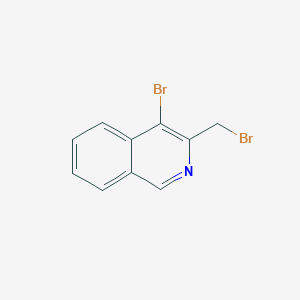
![3-((3-Oxo-3-((2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)amino)propyl)disulfaneyl)propanoic acid](/img/structure/B12991528.png)

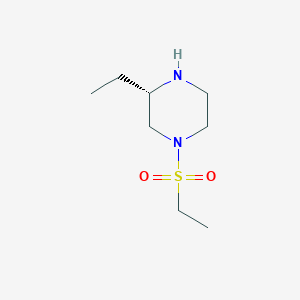
![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)

![Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991557.png)
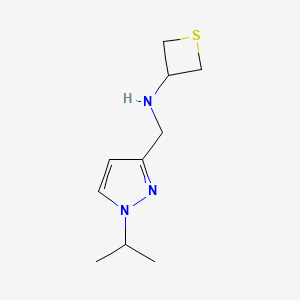
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
